molecular formula C24H27N3O4S2 B2675507 (Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-85-8

(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2675507
CAS No.: 533868-85-8
M. Wt: 485.62
InChI Key: SMNNXOCIRVOFRK-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research on zinc phthalocyanine derivatives, similar in structure to the queried compound, demonstrates potential in photodynamic therapy, particularly for cancer treatment. These compounds show high singlet oxygen quantum yield, making them effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Potential

  • Thiazolidinone Derivatives : A study on thiazolidinone derivatives, which share a structural resemblance with the compound , reveals their antimicrobial and anticancer properties. Certain derivatives have shown potent activity against microbial agents and cancer cells (Deep et al., 2016).
  • Co(II) Complexes with Similar Structures : Co(II) complexes containing similar structural elements have been synthesized and identified to possess anticancer activity, particularly against human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).

Biochemical Interactions and Drug Design

  • Thiazolide Derivatives in Biochemical Pathways : Thiazolides, with structural similarities, interact with biochemical pathways differently in various organisms. Their interactions with detoxification enzymes in tumor cells, like GSTP1, are critical for their efficacy (Brockmann et al., 2014).
  • Nitroreductase Interaction : Research on nitroreductase enzymes and their interaction with thiazolides, which are structurally akin to the queried compound, indicates potential targets for antiparasitic activity (Müller et al., 2007).

Fluorescent Sensing and Molecular Recognition

  • Fluorescent Sensors : Benzothiazole and benzimidazole derivatives, related in structure, have been designed as fluorescent sensors. These compounds show potential in detecting metal ions like Al3+ and Zn2+, indicating utility in molecular recognition and sensing applications (Suman et al., 2019).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-5-16-26(17-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(7-3)22-20(31-8-4)10-9-11-21(22)32-24/h5-6,9-15H,1-2,7-8,16-17H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNNXOCIRVOFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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